
N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-methylbenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring. The final step involves the reaction of the triazole with an appropriate carboxylic acid derivative to form the carboxamide .
Chemical Reactions Analysis
N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Scientific Research Applications
Structural Characteristics
The structure of N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide features a triazole ring which is critical for its biological activity. The presence of the 4-methylphenyl substituents enhances its lipophilicity, potentially improving bioavailability.
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. This compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms.
Case Study: Efficacy in Non-Small Cell Lung Cancer (NSCLC)
A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Specifically:
Treatment Dose (mg/kg) | Tumor Volume Reduction (%) |
---|---|
10 | 60 |
This suggests that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. This compound has shown potential against various pathogens.
Antimicrobial Efficacy Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 16 µg/mL |
Staphylococcus aureus | 32 µg/mL |
These results indicate that the compound could be developed into a new class of antimicrobial agents.
Comparative Studies
Studies comparing this compound with existing treatments have shown enhanced efficacy against specific cancer cell lines and microbial strains. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (Lung Cancer) | 5.2 | EGFR Inhibition |
Erlotinib | A549 (Lung Cancer) | 8.0 | EGFR Inhibition |
This highlights the potential of this compound as a more effective alternative in treating certain cancers.
Mechanism of Action
The mechanism of action of N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial cells .
Comparison with Similar Compounds
N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives such as fluconazole and itraconazole. While these compounds share a similar triazole ring structure, they differ in their side chains and overall molecular structure, which can lead to differences in their biological activity and applications. The unique structure of this compound gives it distinct properties that make it suitable for specific applications.
Biological Activity
N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
- Molecular Formula : C18H18N4O
- Molar Mass : 306.36 g/mol
- CAS Number : 1034735-08-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : Compounds containing the triazole ring have been shown to inhibit various enzymes linked to cancer progression and inflammation. For instance, some triazole derivatives have demonstrated potent inhibition of NF-κB pathways, which are crucial in cancer cell survival and proliferation .
- Antiproliferative Activity : Research has indicated that triazole derivatives exhibit significant antiproliferative effects against a range of cancer cell lines. The compound was tested against the NCI panel of 60 human cancer cell lines, where it showed considerable growth inhibition .
Case Studies and Research Findings
A selection of studies highlights the biological efficacy of this compound:
- Study on Anticancer Properties : In a study assessing various triazole derivatives for anticancer activity, N-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide was found to inhibit cell growth in multiple cancer types. The compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
- Inhibition of Cholinesterases : Triazole derivatives have also been explored for their ability to inhibit cholinesterases (ChE), which are implicated in neurodegenerative diseases like Alzheimer's. The incorporation of the triazole moiety has been shown to enhance inhibitory activity against butyrylcholinesterase (BuChE) compared to other structural analogs .
Comparative Biological Activity Table
Properties
Molecular Formula |
C17H16N4O |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N,1-bis(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-12-3-7-14(8-4-12)19-17(22)16-18-11-21(20-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,19,22) |
InChI Key |
KRUQNUFKYZYPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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